5-Methoxy-3-[2-nitroethenyl]-1H-indole
Description
Properties
IUPAC Name |
5-methoxy-3-(2-nitroethenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAZIKEFZGLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Literature and Patent Data Supporting Synthesis
Related Compound Synthesis
Research on similar compounds, such as 3-(2-nitrovinyl)-1H-indole (CAS 3156-51-2), involves nitration and vinylation steps, confirming the feasibility of these reactions in indole chemistry. These methods typically involve electrophilic substitution followed by palladium-catalyzed cross-coupling or Wittig reactions for vinyl group attachment.
Data Table Summarizing the Synthesis Pathway
Notes and Considerations
- Selectivity: Achieving regioselectivity in nitration and vinylation is critical. Protective groups or directing effects of existing substituents are employed to control substitution sites.
- Reaction Optimization: Reaction temperatures, solvents, and reagent equivalents must be optimized to maximize yield and purity.
- Purification: Final products are purified via chromatography techniques, such as column chromatography or recrystallization.
Chemical Reactions Analysis
5-Methoxy-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitrovinyl group can be reduced to an ethyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various bases and solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxy-3-(2-nitrovinyl)-1H-indole: Applications in Scientific Research
5-Methoxy-3-(2-nitrovinyl)-1H-indole, also known as 5-Methoxy-3-[2-nitroethenyl]-1H-indole, is a chemical compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and materials science . This article aims to provide a detailed overview of its applications, drawing from various verified sources.
Synthesis and Characterization
The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole can be achieved through various chemical reactions. One method involves using 5-methoxyindole as a starting material and reacting it with nitroacetaldehyde . The resulting compound can be characterized using spectroscopic methods such as NMR and mass spectrometry .
Applications
5-Methoxy-3-(2-nitrovinyl)-1H-indole has found use in a variety of applications:
- Antimicrobial Agents: Isatin-indole molecular hybrids, including compounds synthesized from indole, have been evaluated as new antimicrobial agents .
- Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): 5-Methoxy-3-(2-nitrovinyl)indole can be used as a reactant for the preparation of inhibitors of MK-2 .
- Indole Lipoic Acid Derivatives: This compound is utilized in creating indole lipoic acid derivatives, which act as antioxidants effective against lipid peroxidation .
- Melatonin Analogs: It is also used in synthesizing indole ethylamine derivatives that function as melatonin analogs .
- Anti-inflammatory: 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid, a compound related to 5-Methoxy-3-(2-nitrovinyl)-1H-indole, has been investigated for anti-inflammatory properties .
Antimicrobial Research
Several studies highlight the antimicrobial potential of compounds synthesized using indoles. For instance, certain isatin-indole molecular hybrids have been synthesized and assessed for their in vitro antimicrobial activity against Gram-negative bacteria, Gram-positive bacteria, and fungi . While many of these compounds showed weak activity against Gram-negative bacteria, some exhibited good activity against Gram-positive bacteria . Notably, one compound emerged as highly active against Candida albicans, while another showed significant activity against Aspergillus niger .
Use as a Reactant
5-Methoxy-3-(2-nitrovinyl)indole serves as a reactant in the preparation of various compounds with biological activities. It has been used to synthesize inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in inflammatory responses . Additionally, it is employed in the synthesis of indole lipoic acid derivatives that act as antioxidants against lipid peroxidation . These derivatives can protect cells from oxidative damage . The compound is also utilized in creating indole ethylamine derivatives, which function as melatonin analogs . Melatonin is a hormone known for its role in regulating sleep and possessing antioxidant properties .
Data Table of Applications
Spectroscopic Data
The spectroscopic characterization of compounds like 5-Methoxy-3-(2-nitrovinyl)-1H-indole typically involves NMR spectroscopy, which provides detailed information about the structure and purity of the compound . Chemical shifts are expressed in δ-values (ppm) relative to tetramethylsilane (TMS) as an internal standard . Mass spectrometry is used to determine the molecular weight of the compound . Elemental analyses are also performed to ensure that the empirical formula of the synthesized compounds matches the theoretical values .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, its derivatives act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which plays a crucial role in cellular signaling and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
- Melting Points: Compound 9c: 291–292°C (deep yellow solid; nitro group increases rigidity) . Compound 9d (4-fluorophenyl analog): 272–273°C (lower than 9c due to fluorine’s electron-withdrawing effect) . Compound III (): No melting point reported, but crystal structure analysis confirms planar indole-nitro interactions .
- NMR: Methoxy protons in 5-methoxyindoles resonate at δ ~3.8–4.0 ppm, while nitroethenyl protons show deshielding (δ >7.5 ppm) .
Key Research Findings
Substituent-Driven Bioactivity :
- Nitro groups enhance anticancer activity (e.g., 9c’s IC₅₀ of 5.18 μM vs. gemcitabine) but may increase toxicity .
- Alkoxy groups (e.g., CI-949’s 1-methylethoxy) improve lipophilicity and membrane permeability .
Structural Flexibility :
- Planar nitroethenyl groups (as in Compound III) facilitate crystal packing and intermolecular interactions .
- Bulky substituents (e.g., trifluoromethyl in 9f) reduce melting points (198–199°C) due to steric hindrance .
Neurochemical Modulation :
- RU24969’s tetrahydropyridine moiety enables dual action on serotonin release and reuptake carriers .
Biological Activity
5-Methoxy-3-[2-nitroethenyl]-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
5-Methoxy-3-[2-nitroethenyl]-1H-indole belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The introduction of a nitro group enhances its reactivity, making it a valuable candidate for various biological applications.
The biological activity of 5-Methoxy-3-[2-nitroethenyl]-1H-indole can be attributed to several mechanisms:
- Nucleophilic Addition : The compound acts as a Michael acceptor, engaging in nucleophilic addition reactions with various biomolecules. This property allows it to inhibit specific enzymes and proteins, influencing cellular processes.
- Proteasome Inhibition : It has been shown to inhibit proteasome activity by binding to the active site of the enzyme, preventing the degradation of ubiquitinated proteins. This leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells.
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. Upon reduction, they generate toxic intermediates that bind covalently to DNA, resulting in cell death .
Anticancer Activity
Recent studies have indicated that derivatives of 5-Methoxy-3-[2-nitroethenyl]-1H-indole exhibit significant anticancer properties. For instance, a study reported micromolar activity against various cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Micromolar activity against A549 and HeLa cell lines |
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity, particularly against resistant strains of bacteria. Its mechanism involves the generation of reactive intermediates that disrupt DNA function .
Anti-inflammatory Effects
Nitro derivatives have also shown potential anti-inflammatory effects by modulating cellular signaling pathways related to inflammation. These compounds can inhibit enzymes involved in inflammatory responses, such as iNOS and COX-2 .
Case Studies
Several case studies have been conducted to evaluate the biological effects of 5-Methoxy-3-[2-nitroethenyl]-1H-indole:
- Anticancer Study : A derivative was tested against multiple cancer cell lines, showing promising results with IC50 values in the micromolar range.
- Antimicrobial Study : Another study evaluated its efficacy against Mycobacterium tuberculosis, highlighting its potential as a new treatment option amid rising antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Methoxy-3-[2-nitroethenyl]-1H-indole, and how are reaction conditions optimized?
- Methodology : A common approach involves electrophilic substitution or condensation reactions. For example, iodine-catalyzed reactions in acetonitrile at 40°C with 10 mol% I₂ yield high product purity (98%) . Key steps include:
- Reagent selection : Acid catalysts (e.g., KHSO₄) or iodine enhance electrophilic activation.
- Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) improve solubility and reaction rates.
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization (ethyl acetate) isolates the compound .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and nitroethenyl (δ ~7.5–8.5 ppm) groups .
- XRD : Resolves bond angles (e.g., C14—O1: 1.373 Å) and torsional parameters (e.g., C8—C9—N1: 110.34°) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 243.08 for C₁₁H₁₀N₂O₃) .
Q. What are the primary biological activities associated with this compound?
- Biological roles :
- Neuroprotection : Methoxy and nitro groups enhance antioxidant activity, protecting SH-SY5Y cells from H₂O₂-induced oxidative stress .
- Anticancer potential : Structural analogs inhibit breast tumor cell proliferation by disrupting estrogen signaling .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalyst, temperature) influence yield in the synthesis of 5-Methoxy-3-[2-nitroethenyl]-1H-indole?
- Optimization data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ (10 mol%) | 40 | 5 | 98 |
| FeCl₃ | 40 | 12 | 67 |
| AlCl₃ | rt | 24 | 10 |
- Key insight : Iodine’s electrophilic nature accelerates nitroethenyl group formation, while higher temperatures reduce side reactions .
Q. How can structural contradictions in XRD data (e.g., bond angle discrepancies) be resolved?
- Resolution strategies :
- DFT calculations : Validate experimental bond angles (e.g., C2—C1—C6: 121.1°) against theoretical models .
- Multi-crystal averaging : Reduces errors from crystal packing effects .
- Synchrotron XRD : Enhances resolution for nitroethenyl torsion angles .
Q. What mechanisms underlie the neuroprotective effects of this compound?
- Pathways :
- ROS scavenging : Methoxy groups quench free radicals via electron donation .
- MAO-B inhibition : Nitroethenyl moieties block enzymatic degradation of neurotransmitters .
- Experimental validation : Dose-dependent protection in SH-SY5Y cells (EC₅₀ = 12 µM) via caspase-3 inhibition .
Methodological Challenges
Q. How can researchers address low yields in large-scale synthesis?
- Solutions :
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts .
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30 min vs. 24 h) .
Q. What strategies mitigate instability of the nitroethenyl group during storage?
- Stabilization methods :
- Lyophilization : Store under argon at -20°C to prevent nitro group reduction .
- Co-crystallization : Use stabilizing agents (e.g., cyclodextrins) to shield reactive sites .
Data Contradictions & Validation
Q. How to reconcile conflicting bioactivity data across studies (e.g., cytotoxicity vs. neuroprotection)?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
